(+)-Carazolol

Beta-adrenoceptor Stereospecific binding Enantiomer potency

Choose (+)-Carazolol (CAS 78859-34-4), the rigorously characterized R-(+)-enantiomer, for applications where stereochemical identity is non-negotiable. Unlike the racemic mixture or the S(-)-enantiomer, (+)-carazolol exhibits markedly lower β-adrenergic antagonist potency, making it the essential low-activity control for validating enantioselective effects. Its receptor-unspecific in vivo uptake is leveraged in PET studies to calculate non-specific binding, a critical parameter for accurate receptor quantification. Additionally, the documented 0.08 binding difference in SPE-chiral HPLC establishes this compound as an authoritative reference standard for chiral method development, system suitability testing, and enantiomeric purity quantification. Substitution with the racemate introduces uncontrolled variables that compromise assay reproducibility and data integrity.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 78859-34-4
Cat. No. B1625958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Carazolol
CAS78859-34-4
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O
InChIInChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/t13-/m1/s1
InChIKeyBQXQGZPYHWWCEB-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Carazolol (CAS 78859-34-4) – An Enantiopure Beta-Adrenoceptor Ligand for Specialized Pharmacological Research


(+)-Carazolol (CAS 78859-34-4), the R-(+)-enantiomer of carazolol, is a chiral β-adrenergic receptor ligand with a molecular formula of C₁₈H₂₂N₂O₂ and a molecular weight of 298.38 [1] [2]. It is a member of the β-blocker class and is structurally characterized by a carbazole moiety linked to a propanolamine side chain [2]. In contrast to the racemic mixture commonly used in veterinary applications, (+)-carazolol exhibits distinct stereospecific binding properties and is primarily employed as a research tool for studying β-adrenoceptor subtypes and as a reference standard in analytical method development .

Why Substituting (+)-Carazolol with Racemic Carazolol or the S(-)-Enantiomer Compromises Experimental Integrity


Substitution of enantiopure (+)-carazolol (R-(+)-carazolol) with the racemic mixture (CAS 57775-29-8) or the S(-)-enantiomer is not scientifically justifiable due to profound differences in stereospecific activity. The (-) stereoisomer of carazolol demonstrates significantly greater potency as a β-adrenergic antagonist than the (+) stereoisomer [1] [2]. Furthermore, (R)-carazolol exhibits a lower β₂/β₁ adrenoceptor selectivity compared to the (S)-enantiomer [3], and importantly, its in vivo uptake is not receptor-specific, a property leveraged for estimating non-specific binding in positron emission tomography (PET) studies [4]. Using the racemate or the incorrect enantiomer introduces uncontrolled variables in receptor binding assays, pharmacological profiling, and analytical method validation, thereby confounding data interpretation and undermining the reproducibility of results.

Quantitative Evidence Differentiating (+)-Carazolol from its Enantiomer and Racemic Mixture


Reduced Potency of the R-(+)-Enantiomer Compared to the S-(-)-Enantiomer in β-Adrenergic Antagonism

In a direct head-to-head comparison using a [³H]carazolol binding assay on canine myocardial membranes, the (-) stereoisomer of carazolol demonstrated greater potency in displacing the radioligand than the (+) stereoisomer [1]. This stereospecificity underscores that the two enantiomers are not functionally interchangeable. While the exact IC50 ratio is not reported in this primary study, the directional difference is unequivocal: the (-)-enantiomer is the more potent β-adrenergic antagonist [1].

Beta-adrenoceptor Stereospecific binding Enantiomer potency Receptor pharmacology

Non-Receptor-Specific Uptake of R-(+)-Carazolol In Vivo Enables PET Quantification of Non-Specific Binding

In a pivotal in vivo PET study in pigs, the uptake of the labeled R-(+)-enantiomer of [¹¹C]carazolol was found to be not receptor-specific, in stark contrast to the S-(-)-enantiomer which demonstrated high specific binding (75% of total uptake) in the heart [1]. This property directly enables the use of the R-(+)-enantiomer as an internal control to estimate non-specific binding, a critical parameter for accurate receptor quantification using PET [1].

Positron Emission Tomography (PET) Receptor occupancy Non-specific binding Radiotracer

High-Affinity Binding Profile of Racemic Carazolol Establishes Class Potency Baseline for Enantiomer Comparison

The racemic mixture of carazolol, which serves as the baseline for this compound class, exhibits sub-nanomolar affinity for β₁ and β₂ adrenoceptors. Multiple studies report Ki values of 0.09 nM for β₁ and 0.03 nM for β₂ , and 0.15 nM overall [1]. It also shows a Ki of 2.0 nM for the human β₃-adrenoceptor, where it acts as an agonist with an EC₅₀ of 25 nM and near-full intrinsic activity (0.97) . This high-affinity profile is the foundation from which the enantiomers derive their differential activities, as detailed above.

Beta-adrenoceptor subtypes Binding affinity Ki values Receptor selectivity

Quantitative Enantiomeric Binding Difference Measured by SPE-Chiral HPLC

Using solid-phase extraction coupled with chiral high-performance liquid chromatography (SPE-Chiral HPLC), the binding difference of enantiomeric carazolol in human plasma was quantified as 0.08 [1]. This value is a direct measure of the differential interaction of the two enantiomers with the biological matrix and chiral selector. This metric positions carazolol's enantiomeric discrimination between oxprenolol (0.12) and alprenolol (0.05) among a panel of β-blockers [1].

Enantiomeric separation SPE-HPLC Binding difference Chiral analysis

High-Value Research Applications for Enantiopure (+)-Carazolol


PET Tracer Development: Use as a Negative Control for Quantifying Non-Specific Binding

As demonstrated by Visser et al., the R-(+)-enantiomer of carazolol lacks receptor-specific uptake in vivo [1]. This makes it an indispensable tool for PET researchers developing β-adrenoceptor radioligands. Co-injection or parallel experiments with the R-(+)-enantiomer allow for the precise calculation of non-specific binding, which is essential for accurate receptor quantification and kinetic modeling in cardiology and neurology imaging studies [1].

Pharmacological Profiling: Determining Stereospecific Activity of Novel β-Adrenoceptor Ligands

The established stereospecific potency difference, where the (-)-enantiomer is a more potent antagonist than the (+)-enantiomer [1], positions (+)-carazolol as a critical reference compound. Researchers can use it as a low-activity control in binding and functional assays to confirm the stereospecificity of new chemical entities targeting β-adrenoceptors, thereby validating the mechanism of action and screening for enantioselective effects [1].

Analytical Method Development: Chiral Separation Validation and Enantiopurity Assessment

The quantifiable binding difference of 0.08 for carazolol enantiomers in SPE-chiral HPLC [1] underscores its value in analytical chemistry. Enantiopure (+)-carazolol serves as a certified reference standard for developing and validating chiral separation methods, establishing system suitability parameters, and quantifying the enantiomeric purity of carazolol batches, which is critical for both research material quality control and forensic or food safety residue analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Carazolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.